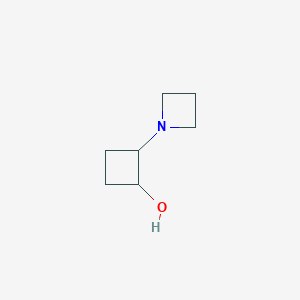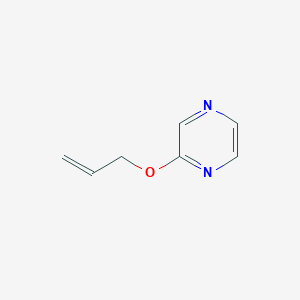
Pyrazine, 2-(2-propen-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazines are a diverse class of compounds that are widely present in nature and can be synthesized through both chemical and biological processes. They are commonly used as flavoring additives due to their formation during the heating of food. Despite their prevalence, there is limited information on the degradation of pyrazines. In biological systems, they are typically excreted as glucuronates or bound to glutathione after hydroxylation, without cleavage of the pyrazine ring. Some bacteria can metabolize pyrazines as their sole carbon and energy source, although the mechanisms of ring cleavage and further degradation pathways are not well understood .
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized with yields ranging from 23-41% using a two-fold reaction under Sonogashira conditions. This process involves the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes . Additionally, N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been synthesized by cyclization of certain propenones with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Other pyrazoline derivatives have been synthesized by reacting diphenyl propenone with phenyl hydrazine hydrochloride . Moreover, N-(alkyl)-2-amino-1,4-pyrazine derivatives have been synthesized to improve lipophilicity and antioxidative properties, using methods such as quenching aminopyrazinyl anion with alkyl iodides and reductive amination .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be characterized using various spectroscopic techniques. For example, the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine shows that the phenyl rings are parallel to each other and inclined to the plane of the pyrazine ring . Quantum chemical calculations have been used to establish the HOMO-LUMO gap and to localize the HOMO on the central ring's carbon atoms, resulting in a quinoidal-type population . Additionally, the structure of 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile has been characterized using XRD, FT-IR, and NMR techniques, with theoretical calculations providing detailed information about the molecule's chemical activity and electrophilic/nucleophilic nature .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been shown to undergo reduction to the radical anion, which is almost reversible at high scan rates . The synthesis of complexes involving pyrazine derivatives with metals such as manganese(II), cobalt(II), nickel(II), zinc(II), and cadmium(II) has been reported, with the ligand behaving as a tri-dentate ligand through specific atoms . Additionally, novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} have been synthesized from 2-bromo-1-(1H-pyrazol-4-yl)ethanone, demonstrating the versatility of pyrazine derivatives as precursors for various compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be influenced by their molecular structure and substituents. For example, the electron-donating groups such as dimethyl amino, methoxy, and hydroxyl substituents on the aromatic rings of pyrazolines have been found to enhance antidepressant activity . The antioxidative properties of 2-amino-1,4-pyrazine derivatives have been improved by increasing the length of the alkyl side-chains . The optical and electronic properties of pyrazine derivatives, such as their UV-vis absorption, photoluminescence profiles, and non-linear optical effects, have been investigated, revealing their potential for use in light-emitting devices . Additionally, the interactions between pyrazine derivatives and DNA bases have been studied using the ECT method and charge transfer analysis .
properties
IUPAC Name |
2-prop-2-enoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIZRLTKZNKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

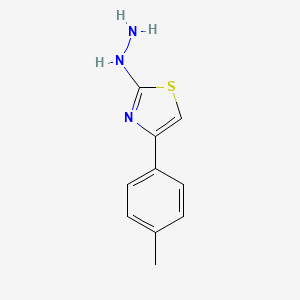
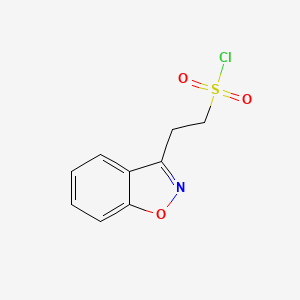

amino}acetamide](/img/structure/B3017668.png)
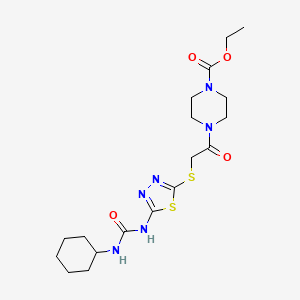
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)
![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)
